![molecular formula C9H7N3O2 B2701156 6-Amino-1,5-naphthyridine-3-carboxylic acid CAS No. 1508966-07-1](/img/structure/B2701156.png)
6-Amino-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
6-Amino-1,5-naphthyridine-3-carboxylic acid is a type of heterocyclic compound. These compounds are of significant importance in the field of medicinal chemistry due to their wide range of biological activities . Naphthyridines, in particular, have a broad spectrum of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been a topic of interest in the last 18 years . The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of 6-Amino-1,5-naphthyridine-3-carboxylic acid is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,5-Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications
- 6-Amino-1,5-naphthyridine-3-carboxylic acid derivatives have been investigated for their biological activities. Many exhibit a wide range of effects, making them relevant in medicinal chemistry .
- Functionalized 1,5-naphthyridines, including 6-amino-1,5-naphthyridine-3-carboxylic acid derivatives, have shown potential as anticancer agents .
- N-arylated/chromone/acid-appended 1,6-naphthyridines (including derivatives of 6-amino-1,5-naphthyridine-3-carboxylic acid) have demonstrated anti-HIV activity .
Medicinal Chemistry and Biological Activity
Anticancer Properties
Anti-HIV Activity
Functionalization and Tailoring
Mechanism of Action
While the specific mechanism of action for 6-Amino-1,5-naphthyridine-3-carboxylic acid is not mentioned in the retrieved papers, naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Future Directions
The future directions in the research of 1,5-naphthyridine derivatives, including 6-Amino-1,5-naphthyridine-3-carboxylic acid, involve further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the synthesis and biological applications of 1,5-naphthyridines, reflecting their importance in synthetic and medicinal chemistry fields .
properties
IUPAC Name |
6-amino-1,5-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOXPMFGZPBQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,5-naphthyridine-3-carboxylic acid |
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